An In-depth Technical Guide to the Fundamental Properties of Lithium Picrate
An In-depth Technical Guide to the Fundamental Properties of Lithium Picrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium picrate (B76445), with the chemical formula C₆H₂LiN₃O₇, is the lithium salt of picric acid (2,4,6-trinitrophenol). Like other metallic picrates, it is an energetic material and requires careful handling.[1] While the applications of picrate salts have historically been in dyes, explosives, and analytical chemistry, the unique properties of the lithium cation (Li⁺) lend a particular interest to this compound, especially from the perspective of materials science and potentially, pharmacology.[2][3] This guide provides a comprehensive overview of the fundamental chemical, physical, and thermal properties of lithium picrate, detailed experimental protocols, and a discussion of the known biological effects of its constituent ions.
Chemical and Physical Properties
Lithium picrate is a crystalline solid.[4] Its properties are a composite of the lithium cation and the picrate anion. It is known to exist as a hydrate, specifically lithium picrate monohydrate.
Quantitative Data Summary
The following tables summarize the key quantitative properties of Lithium Picrate.
| Identifier | Value | Reference |
| CAS Number | 18390-55-1 | [5] |
| Molecular Formula | C₆H₂LiN₃O₇ | [5] |
| Molecular Weight | 235.04 g/mol | [5] |
| Appearance | Yellowish needle-like crystals |
Table 1: General Properties of Lithium Picrate
| Property | Value | Conditions | Reference |
| Boiling Point | 303.6 °C | at 760 mmHg | [6] |
| Flash Point | 133.9 °C | [6] | |
| Vapor Pressure | 0.000514 mmHg | at 25 °C | [6] |
Table 2: Physicochemical Properties of Lithium Picrate
Synthesis and Purification
Experimental Protocol: Synthesis of Lithium Picrate Monohydrate
This protocol describes the synthesis of lithium picrate from lithium carbonate and picric acid.
Materials:
-
Lithium carbonate (Li₂CO₃)
-
Picric acid (2,4,6-trinitrophenol)
-
Deionized water
-
Acetone
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Preparation of Picric Acid Solution: Prepare a 1.15% (w/v) solution of picric acid in deionized water. For example, dissolve 23 g of picric acid in 2000 mL of deionized water. Gentle heating may be required to fully dissolve the picric acid.
-
Reaction: Slowly add 7.4 g of lithium carbonate to the stirred picric acid solution at room temperature. Effervescence (evolution of CO₂) will be observed. Continue stirring until the gas evolution ceases and the solution becomes clear.
-
Crystallization: Pour the resulting clear yellow solution into a shallow dish or crystallizing dish and allow the solvent to evaporate slowly in a fume hood. This will yield crude, yellowish, needle-like crystals of lithium picrate.
-
Purification (Recrystallization): a. Dissolve the crude crystals in a minimal amount of hot acetone. b. Filter the hot solution to remove any insoluble impurities. c. To the filtrate, add dichloromethane (approximately 10 volumes of CH₂Cl₂ for every 1 volume of acetone) to induce recrystallization. d. Collect the purified needle-like crystals by filtration. e. Dry the crystals under vacuum at a slightly elevated temperature (e.g., 45°C) for 48 hours to remove residual solvents.[4]
Safety Precautions:
-
Picric acid and its salts are explosive and should be handled with extreme care. Avoid friction, impact, and heat.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
Thermal Properties and Stability
Lithium picrate's thermal behavior is of significant interest due to its energetic nature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial techniques for characterizing its stability and decomposition.
Thermal Analysis Data
| Parameter | Value | Method | Reference |
| Dehydration Temperature Range | 77 - 227 °C (350 - 500 K) | TGA | |
| Activation Energy of Decomposition | 127.4 kJ/mol | DSC |
Table 3: Thermal Properties of Lithium Picrate
Experimental Protocols for Thermal Analysis
4.2.1 Differential Scanning Calorimetry (DSC)
-
Objective: To determine the decomposition temperature and enthalpy of decomposition.
-
Instrumentation: A standard DSC instrument.
-
Sample Preparation: A small amount of lithium picrate (1-5 mg) is accurately weighed into an aluminum or gold-plated sample pan. The pan is hermetically sealed.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: A nitrogen atmosphere is typically used to prevent oxidative side reactions.
-
-
Data Analysis: The DSC curve will show an exothermic peak corresponding to the decomposition of the sample. The onset temperature of this peak is taken as the decomposition temperature, and the area under the peak is proportional to the enthalpy of decomposition.[7][8]
4.2.2 Thermogravimetric Analysis (TGA)
-
Objective: To determine the dehydration and decomposition temperatures and to quantify mass loss.
-
Instrumentation: A standard TGA instrument.
-
Sample Preparation: A small amount of lithium picrate (5-10 mg) is placed in a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: A nitrogen atmosphere is typically used.
-
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. A step in the curve indicates a mass loss event, such as dehydration or decomposition.[7][8][9] The TGA curve for lithium picrate monohydrate is expected to show an initial mass loss corresponding to the loss of one water molecule, followed by a more significant mass loss at higher temperatures due to decomposition.[10]
Spectroscopic Properties
Spectroscopic techniques are essential for the structural characterization of lithium picrate.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Expected Absorptions: The IR spectrum of lithium picrate is expected to show characteristic absorption bands for the aromatic ring, nitro groups, and the phenoxide C-O bond. The presence of water of hydration would be indicated by a broad absorption in the 3200-3500 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon and proton framework of the molecule and to probe the environment of the lithium ion.
-
¹H NMR: The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show a singlet for the two aromatic protons of the picrate anion.[11]
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the aromatic ring.
-
⁷Li NMR: ⁷Li NMR spectroscopy is a powerful tool for studying the coordination environment of the lithium ion in both solution and the solid state.[12][13][14] The chemical shift of the ⁷Li signal can provide information about the nature of the solvent-lithium and anion-lithium interactions.[15][16]
Raman Spectroscopy
-
Objective: To provide complementary information to IR spectroscopy, particularly for the symmetric vibrations of the nitro groups and the aromatic ring.
-
Expected Features: The Raman spectrum would be expected to show strong bands corresponding to the symmetric stretching modes of the NO₂ groups.[17][18][19]
Biological Properties and Relevance to Drug Development
There is currently no specific data available in the scientific literature regarding the biological activity or effects on signaling pathways of the intact lithium picrate salt. The biological profile of this compound is therefore considered as a composite of its constituent ions: the lithium cation (Li⁺) and the picrate anion.
Biological Activity of the Lithium Cation (Li⁺)
The lithium cation is a well-established therapeutic agent, primarily used as a mood stabilizer in the treatment of bipolar disorder.[20] Its mechanism of action is complex and not fully elucidated but is known to involve the modulation of several intracellular signaling pathways. For drug development professionals, understanding these pathways is crucial for identifying new therapeutic targets and for understanding the potential pharmacological effects of any lithium-containing compound.
Two of the most well-studied targets of lithium are Glycogen Synthase Kinase-3 (GSK-3) and Inositol (B14025) Monophosphatase (IMPase).
6.1.1 Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
GSK-3 is a serine/threonine kinase that plays a key role in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[21][22][23][24][25] Lithium directly inhibits GSK-3 by competing with magnesium ions for a binding site on the enzyme.[22] This inhibition leads to the dephosphorylation and activation of a variety of downstream targets, including transcription factors that promote cell survival and neurogenesis. The inhibition of GSK-3 is considered a key mechanism underlying the neuroprotective and mood-stabilizing effects of lithium.[21][22][23]
Caption: Lithium's inhibitory effect on the Wnt/β-catenin signaling pathway via GSK-3.
6.1.2 Inhibition of Inositol Monophosphatase (IMPase)
The phosphatidylinositol (PI) signaling pathway is a crucial second messenger system involved in the action of many hormones and neurotransmitters.[26][27][28][29][30] Lithium is an uncompetitive inhibitor of IMPase, an enzyme that catalyzes the final step in the recycling of inositol.[26][29] By inhibiting IMPase, lithium leads to a depletion of cellular inositol levels, which in turn attenuates the PI signaling cascade.[31][32] This is thought to dampen the hyperactivity of certain neuronal pathways implicated in bipolar disorder.[20][33]
Caption: Lithium's inhibitory effect on the inositol phosphate signaling pathway via IMPase.
Biological Activity of the Picrate Anion
The picrate anion is generally considered to be cytotoxic. Its biological effects are often associated with its ability to uncouple oxidative phosphorylation.[34] Historically, picric acid had some applications as an antiseptic and for treating burns, but these uses have been discontinued (B1498344) due to its toxicity and the risk of forming sensitive picrate salts.[2] For drug development, the picrate moiety would likely be a liability due to its inherent toxicity and explosive nature.
Handling and Storage
Lithium picrate is an energetic material and must be handled with care.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Store in a tightly sealed container. Avoid contact with metals to prevent the formation of more sensitive heavy metal picrates.[35][36]
-
Handling: Use non-sparking tools. Avoid creating dust. Wear appropriate PPE, including safety glasses, gloves, and a flame-retardant lab coat.[35]
Conclusion
Lithium picrate is a well-defined chemical compound with interesting thermal and spectroscopic properties. While its practical applications are limited by its energetic nature and the toxicity of the picrate anion, the study of its fundamental properties provides valuable insights for materials science and coordination chemistry. For drug development professionals, the primary interest in this compound lies in the well-documented and complex pharmacology of the lithium cation. The signaling pathways modulated by lithium, particularly the inhibition of GSK-3 and IMPase, remain critical areas of research for the development of new therapeutics for neurological and psychiatric disorders. Any potential therapeutic application of a lithium-containing compound would necessitate the replacement of the picrate anion with a pharmaceutically acceptable counter-ion.
References
- 1. Picrate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. lithium picrate | 18390-55-1 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lithium picrate|lookchem [lookchem.com]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (Li) Lithium NMR [chem.ch.huji.ac.il]
- 13. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 15. 7Li and 13C solid-state NMR spectra of lithium cuprates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 17. researchgate.net [researchgate.net]
- 18. pragolab.cz [pragolab.cz]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Understanding The Therapeutic Action of Lithium: The Brain as Complex Real Estate » Chicago Psychiatry Associates [chicagopsychiatryassociates.org]
- 21. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway [mdpi.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Inhibitors of inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inositol-phosphate phosphatase - Wikipedia [en.wikipedia.org]
- 28. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 29. Inositol monophosphatase, the putative therapeutic target for lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Inositol monophosphatase 1 - Wikipedia [en.wikipedia.org]
- 31. Frontiers | Modulation of Gq/PLC-Mediated Signaling by Acute Lithium Exposure [frontiersin.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Picric acid, sodium salt | C6H2N3NaO7 | CID 62496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. Page loading... [wap.guidechem.com]
- 36. tygersci.com [tygersci.com]
